molecular formula C18H18N2O B14342770 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 101792-66-9

1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14342770
CAS No.: 101792-66-9
M. Wt: 278.3 g/mol
InChI Key: LCPQMTUGLBIMHL-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of diphenylmethane with ethyl isocyanate under controlled conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride, which facilitates the formation of the imidazolone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific combination of the diphenylmethyl group and the imidazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

101792-66-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-benzhydryl-3-ethylimidazol-2-one

InChI

InChI=1S/C18H18N2O/c1-2-19-13-14-20(18(19)21)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3

InChI Key

LCPQMTUGLBIMHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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